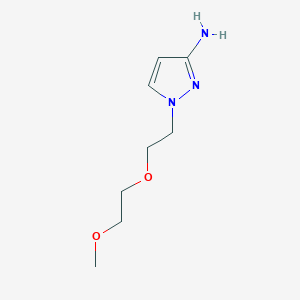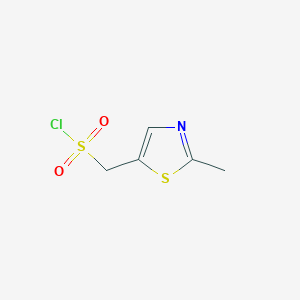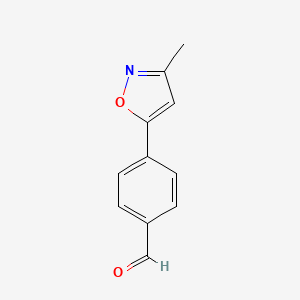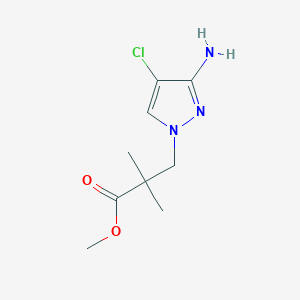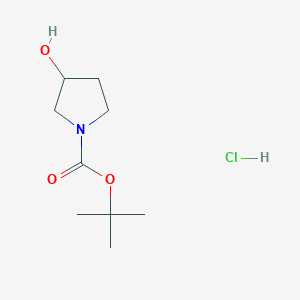
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a white to off-white solid with a molecular weight of 187.24 g/mol and a chemical formula of C9H17NO3 . This compound is often used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize tert-butyl 3-hydroxypyrrolidine-1-carboxylate involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride can involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like methyl iodide (CH3I) and sodium hydride (NaH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used to study cellular processes and interactions with biological systems.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate
- (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- (3R,4R)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in specific ways . Its tert-butyl group provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds .
Eigenschaften
Molekularformel |
C9H18ClNO3 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)10-5-4-7(11)6-10;/h7,11H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
WDNWRFKCSIWYTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)

